6-hydroxy-1,2-dihydrophthalazin-1-one
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Overview
Description
6-Hydroxy-1,2-dihydrophthalazin-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol. This compound is known for its utility in organic synthesis and is often used as a building block in the preparation of various chemical derivatives.
Mechanism of Action
Target of Action
The primary target of 6-hydroxy-1,2-dihydrophthalazin-1-one is cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes increases the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
This compound interacts with cholinesterase enzymes, inhibiting their activity . This inhibition results in an increased concentration of acetylcholine in the nervous system, which can lead to enhanced cholinergic transmission .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting cholinesterase enzymes . This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic transmission. The downstream effects of this enhancement can vary, but they generally involve increased communication between nerve cells .
Result of Action
The molecular effect of this compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels . At the cellular level, this can result in enhanced cholinergic transmission, potentially improving communication between nerve cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxy-1,2-dihydrophthalazin-1-one can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of acetic acid . This reaction typically proceeds under reflux conditions, yielding the desired phthalazinone derivative.
Another method involves the reaction of 3,2-benzoxazin-4-ones with hydrazine in refluxing ethanol, which also produces phthalazinone derivatives . These methods highlight the versatility of hydrazine and its derivatives in the synthesis of phthalazinone compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using phthalic anhydride and hydrazine hydrate. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phthalazinone derivatives, while reduction reactions produce various reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
6-Hydroxy-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and derivatives.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties
Medicine: Phthalazinone derivatives have shown promise as potential therapeutic agents for various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
6-Hydroxy-1,2-dihydrophthalazin-1-one can be compared with other similar compounds, such as:
4-Hydroxy-2-phenylphthalazin-1(2H)-one: This compound has similar structural features but differs in its phenyl substitution.
4-Chloro-2-phenylphthalazin-1(2H)-one: The presence of a chloro group in this compound imparts different chemical properties.
4-(1-Hydrazonoethyl)aniline: This compound has a hydrazonoethyl group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its hydroxyl group, which allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
2060060-69-5 |
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Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6-hydroxy-2H-phthalazin-1-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-1-2-7-5(3-6)4-9-10-8(7)12/h1-4,11H,(H,10,12) |
InChI Key |
ZEUPYYPVUWLWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NNC2=O |
Purity |
95 |
Origin of Product |
United States |
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